s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine
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Overview
Description
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine: is a chemical compound with the molecular formula C16H16N2O4S2 and a molecular weight of 364.4392 g/mol . This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a cysteine moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine involves several steps. One common method includes the reaction of cysteine with benzyl chloride and 2-nitrophenylsulfanyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The benzyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine can be compared with other similar compounds such as:
s-Benzyl-n-[(2-chlorophenyl)sulfanyl]cysteine: This compound has a chlorine atom instead of a nitro group, which can lead to different chemical reactivity and biological activity.
s-Benzyl-n-[(2-methylphenyl)sulfanyl]cysteine: The presence of a methyl group instead of a nitro group can affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
13155-45-8 |
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Molecular Formula |
C16H16N2O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C16H16N2O4S2/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22/h1-9,13,17H,10-11H2,(H,19,20) |
InChI Key |
SRCCJCWCKMDQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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